molecular formula C11H12ClF3N2 B1531704 2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine CAS No. 1914596-22-7

2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine

Cat. No. B1531704
CAS RN: 1914596-22-7
M. Wt: 264.67 g/mol
InChI Key: FDEHWZHJGDOHRL-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Synthesis Analysis

The synthesis of this compound involves the transformation of the chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The combination of these properties is thought to contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.4490 (lit.), a boiling point of 146-147 °C (lit.), and a density of 1.411 g/mL at 25 °C (lit.) .

Scientific Research Applications

Medicinal Chemistry and Drug Development

TFMP derivatives have been investigated for their potential as drug molecules. The incorporation of the trifluoromethyl group enhances pharmacological activities, making them promising candidates for various diseases and disorders . For instance, sorafenib , an FDA-approved drug for advanced hepatocellular carcinoma (primary liver cancer), contains the TFMP moiety in its structure .

Anticancer Agents

Piperidine derivatives, including TFMP, have shown anticancer activity. Researchers have explored their use in inhibiting tumor growth and metastasis . Further studies are ongoing to harness their potential in cancer therapy.

Antiviral and Antimalarial Applications

The unique physicochemical properties of fluorine atoms, combined with the pyridine moiety in TFMP, suggest potential antiviral and antimalarial applications. These compounds may interfere with viral replication or parasite survival .

Analgesic Properties

TFMP derivatives have been synthesized and evaluated for in vivo analgesic potential. Researchers aim to expand the knowledge of piperidine-substituted compounds in drug development . Their analgesic effects could contribute to pain management strategies.

Organocatalysis and Synthesis

The trifluoromethyl group plays a crucial role in organocatalysis and synthetic chemistry. Researchers have used quinoline organocatalysts and trifluoroacetic acid to synthesize enantiomerically enriched protected piperidines, which have applications in various fields .

Agrochemicals and Catalysis

Fluorine-containing compounds, including TFMP, have applications beyond medicine. They are utilized in agrochemicals and catalysis due to their unique reactivity and stability .

Safety and Hazards

This compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating that it can cause eye irritation, skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of this compound involve its potential applications in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of various chemical structures , suggesting that its targets could be diverse depending on the specific application.

Mode of Action

It’s known that this compound can be synthesized from 2-chloro-4-iodopyridine , indicating that it may interact with its targets through a substitution reaction.

Result of Action

It’s known that this compound can be used in the synthesis of various chemical structures , suggesting that its effects could be diverse depending on the specific application.

properties

IUPAC Name

2-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2/c12-10-7-9(1-4-16-10)17-5-2-8(3-6-17)11(13,14)15/h1,4,7-8H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEHWZHJGDOHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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